molecular formula C9H8BrF3O B3085407 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene CAS No. 115519-20-5

1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene

Cat. No. B3085407
CAS RN: 115519-20-5
M. Wt: 269.06 g/mol
InChI Key: MSWCBPBZUARGEU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene (1-BE-4-TFMB) is an organic compound of the aryl halide family. It is a colorless liquid with a pungent odor and high solubility in organic solvents. It is primarily used as a reagent in organic synthesis, and has been extensively studied for its various applications in the laboratory.

Scientific Research Applications

Aryne Route to Naphthalenes

Research by Schlosser & Castagnetti (2001) explores the generation of phenyllithium intermediates from various (trifluoromethoxy)benzene derivatives, including 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene. They demonstrate the formation of arynes, which can undergo further reactions to produce naphthalenes, indicating its utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

Versatile Intermediates in Organofluorine Compounds

The study by Castagnetti & Schlosser (2001) elaborates on the use of (trifluoromethoxy)phenyllithiums, derived from (trifluoromethoxy)benzene and its bromo precursors, in synthesizing a variety of new organofluorine compounds. This highlights its application in generating structurally diverse fluorine-containing molecules (Castagnetti & Schlosser, 2001).

Radical Addition Reactions in Aqueous Media

Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto (2001) conducted a study on bromine atom-transfer radical addition using ethyl bromoacetate and 1-octene, revealing insights into the solvent effect on radical addition reactions. This research provides a perspective on the behavior of bromo compounds, like this compound, in different solvents (Yorimitsu et al., 2001).

Halogenation and Stability Studies

Herkes (1977) investigated the controlled chlorination of trifluoromethoxybenzene, yielding various halogenated derivatives. This study is relevant as it sheds light on the halogenation process and the stability of halogenated compounds similar to this compound (Herkes, 1977).

Kinetics of Bromoethyl Compounds

Chuchani & Martín (1990) researched the elimination kinetics of (2-bromoethyl)benzene, providing insights into the behavior of bromoethyl compounds under various conditions. This research can help understand the reactivity and stability of similar bromoethyl derivatives (Chuchani & Martín, 1990).

properties

IUPAC Name

1-(2-bromoethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCBPBZUARGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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